molecular formula C6H6N4 B026217 1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 6752-16-5

1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B026217
CAS RN: 6752-16-5
M. Wt: 134.14 g/mol
InChI Key: LUAQTQAFUORQHV-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .


Synthesis Analysis

The synthetic methods used for their synthesis usually start from both a preformed pyrazole or pyridine . A new series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized as tubulin polymerization inhibitors .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Scientific Research Applications

Antitumor Activity

Scientific Field

Medicinal Chemistry and Oncology

Summary

1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have demonstrated antitumor activity. Researchers have explored their potential as inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3 (GSK-3). These enzymes play crucial roles in cell cycle regulation and tumor growth.

Experimental Procedures

Results

1H-pyrazolo[3,4-b]pyridin-3-amine derivatives exhibit promising antitumor properties. Their ability to inhibit CDK2 and GSK-3 makes them potential candidates for cancer therapy .

Antiviral and Antibacterial Properties

Scientific Field

Pharmaceutical Sciences and Microbiology

Summary

These derivatives also display antiviral and antibacterial activities. They have been investigated as potential agents against viral infections and bacterial pathogens.

Experimental Procedures

Results

These derivatives exhibit potent antiviral and antibacterial properties, making them potential candidates for drug development .

Anxiolytic Properties

Scientific Field

Neuropharmacology and Psychiatry

Summary

Certain 1H-pyrazolo[3,4-b]pyridin-3-amine derivatives possess anxiolytic effects. They modulate neurotransmitter systems involved in anxiety regulation.

Experimental Procedures

Results

These derivatives exhibit anxiolytic potential, suggesting their use in anxiety disorders .

Enzyme Inhibition

Scientific Field

Biochemistry and Enzymology

Summary

1H-pyrazolo[3,4-b]pyridin-3-amine derivatives inhibit enzymes such as phosphodiesterase-4 (PDE4) and neutrophil elastase.

Experimental Procedures

Results

These derivatives effectively inhibit PDE4 and neutrophil elastase, which may have therapeutic implications .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the safety data sheet .

Future Directions

Given the close similarity with the purine bases adenine and guanine, these compounds have attracted the interest of medicinal chemists . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.

properties

IUPAC Name

2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAQTQAFUORQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986904
Record name 2H-Pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[3,4-b]pyridin-3-amine

CAS RN

6752-16-5
Record name 6752-16-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48665
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]pyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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